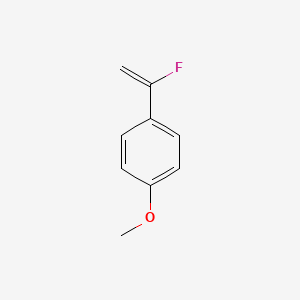

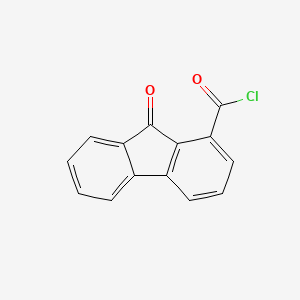

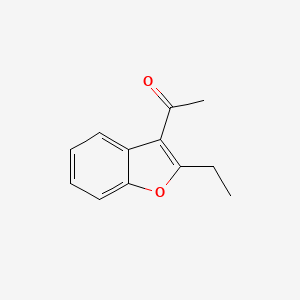

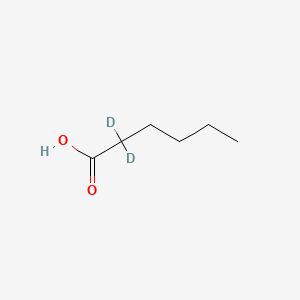

![molecular formula C11H18N4 B1340791 3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine CAS No. 923690-18-0](/img/structure/B1340791.png)

3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of nitrogen bridgehead triazolopyridines, pyridotriazines, and pyridotriazepines, such as 3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine, involves the reaction of specific precursors with electrophilic reagents. In one study, the synthesis was achieved by reacting 1,6-diamino-4-(6-methyl-4-oxo-4H-chromen-3-yl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile with various electrophilic reagents to incorporate the 6-methylchromone moiety into the final structure . This suggests a multi-step synthesis pathway that could potentially be applied to the synthesis of the compound , although the exact details for this specific compound are not provided.

Molecular Structure Analysis

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of nitrogen atoms and the heterocyclic framework. The papers provided do not detail the chemical reactions specific to 3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine, but they do mention the synthesis of related compounds and the potential for forming new ring systems . This suggests that the compound may also participate in reactions that could lead to the formation of new heterocyclic structures or the functionalization of existing ones.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are likely to be influenced by their molecular structure. The presence of nitrogen atoms and the fused ring system could affect the compound's boiling point, melting point, solubility, and stability. However, the provided papers do not offer specific data on the physical and chemical properties of 3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine . Further research would be required to determine these properties accurately.

Applications De Recherche Scientifique

Heterocyclic Chemistry and Biological Activity

2,3-Benzodiazepines and related compounds, including those fused with five-membered nitrogen heterocycles like pyrrolidine and azepine derivatives, have demonstrated significant biological activities. These activities span from potential treatments against various diseases, including cancer and bacterial infections resistant to current therapies. The exploration of these compounds in heterocyclic chemistry underscores their potential in medicinal chemistry for developing new therapeutic agents (Földesi, Volk, & Milen, 2018).

Antimicrobial Applications

Recent studies highlight the efficacy of 1,2,4-triazole derivatives, akin to the core structure of 3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine, in combating antibiotic-resistant Staphylococcus aureus strains. Such compounds have shown promise in addressing the growing challenge of drug-resistant bacterial infections, presenting a critical area of research for new antibacterial agents (Li & Zhang, 2021).

Optical Sensors and Biological Sensing

Compounds containing heterocycles, including pyrimidine derivatives and related structures, play a significant role in the development of optical sensors for biological applications. These materials' unique properties make them suitable for sensing biological and chemical substances, highlighting the broader applicability of such heterocyclic compounds in both medicinal and technological fields (Jindal & Kaur, 2021).

Drug Development and Pharmacological Activities

The saturation and stereochemistry introduced by the pyrrolidine ring in drug molecules, as found in 3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine, are crucial for exploring pharmacophoric space and enhancing drug efficacy. This has been demonstrated in various drug development programs, where heterocyclic compounds have shown a wide range of pharmacological activities, including anticonvulsant, anti-inflammatory, and antimicrobial effects, among others (Baranwal, Kushwaha, Singh, & Jyoti, 2022).

High Energy Density Materials

Research into high-nitrogen azine energetic materials, similar in structural complexity to 3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine, has gained traction in the field of energy materials. These compounds, characterized by their high nitrogen content, offer significant potential in propellants and explosives, underscoring the versatile applications of such heterocyclic compounds beyond medicinal chemistry (Yongjin & Shuhong, 2019).

Propriétés

IUPAC Name |

3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4/c1-2-6-10-13-14-11(15(10)8-3-1)9-5-4-7-12-9/h9,12H,1-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYMCNSVJJVMPOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(N2CC1)C3CCCN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.